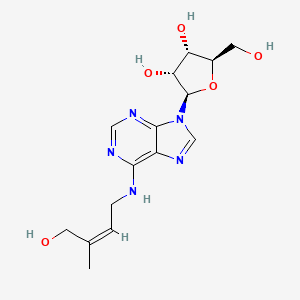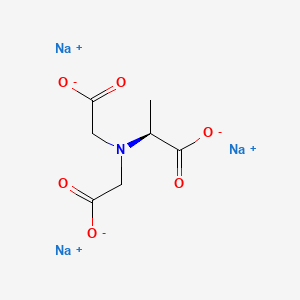
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
Overview
Description
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral compound with significant scientific interest due to its structural complexity and potential applications. This compound is noteworthy for its role in various organic synthesis processes and its utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride involves multi-step organic reactions. A common approach starts with the preparation of the pyrrolidine ring, often derived from L-proline or similar amino acids. This is followed by stereoselective alkylation or arylation to introduce the phenyl group at the correct position. The final step typically involves esterification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound requires efficient synthesis routes that minimize waste and cost. Methods may include the use of catalytic reactions and flow chemistry to enhance yield and scalability. Purification processes such as crystallization and chromatography are employed to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the compound.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Often involves reagents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes hydrogen gas with a palladium catalyst or lithium aluminium hydride.
Substitution: Involves nucleophiles or electrophiles under acidic or basic conditions.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Often results in the conversion of ketones to alcohols.
Substitution: Produces various derivatives depending on the substituents used.
Scientific Research Applications
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a tool to study biochemical pathways and enzyme functions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychological disorders.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride involves interaction with specific molecular targets. These targets may include enzymes or receptors that mediate physiological responses. The compound's stereochemistry plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride can be compared to other similar compounds, such as:
3-phenylpyrrolidine-2-carboxylate hydrochloride: Similar structure but with different substituents affecting its activity.
4-phenylpyrrolidine-3-carboxamide: Different functional groups leading to variations in chemical reactivity and biological activity.
This compound stands out due to its unique stereochemistry and specific applications in scientific research and industry.
Properties
IUPAC Name |
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJDEHQFGPGOH-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874367-19-8 | |
| Record name | rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)



